molecular formula C12H14FNO4 B13810299 Tert-butyl (5-fluoro-1,3-benzodioxol-4-YL)carbamate CAS No. 492444-09-4

Tert-butyl (5-fluoro-1,3-benzodioxol-4-YL)carbamate

Cat. No.: B13810299
CAS No.: 492444-09-4
M. Wt: 255.24 g/mol
InChI Key: XIMFSTCKVJKVHU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (5-fluoro-1,3-benzodioxol-4-YL)carbamate typically involves the reaction of tert-butyl carbamate with 5-fluoro-1,3-benzodioxole under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction. In this process, tert-butyl carbamate is reacted with an aryl halide (such as 5-fluoro-1,3-benzodioxole) in the presence of a palladium catalyst and a base like cesium carbonate in a solvent such as 1,4-dioxane .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and reaction time, as well as the use of high-purity reagents and solvents .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (5-fluoro-1,3-benzodioxol-4-YL)carbamate undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the tert-butyl carbamate group can be replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The benzodioxole ring can undergo oxidation or reduction under specific conditions, leading to the formation of different derivatives.

    Hydrolysis: The carbamate group can be hydrolyzed to form the corresponding amine and carbon dioxide.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl (5-fluoro-1,3-benzodioxol-4-YL)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl (5-fluoro-1,3-benzodioxol-4-YL)carbamate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or receptor ligand, modulating biological pathways. The benzodioxole ring and the fluoro substituent play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl (5-fluoro-1,3-benzodioxol-4-YL)carbamate is unique due to the presence of the fluoro substituent, which enhances its chemical stability and biological activity compared to its analogs. The fluoro group also influences the compound’s electronic properties, making it a valuable intermediate in the synthesis of fluorinated pharmaceuticals .

Properties

CAS No.

492444-09-4

Molecular Formula

C12H14FNO4

Molecular Weight

255.24 g/mol

IUPAC Name

tert-butyl N-(5-fluoro-1,3-benzodioxol-4-yl)carbamate

InChI

InChI=1S/C12H14FNO4/c1-12(2,3)18-11(15)14-9-7(13)4-5-8-10(9)17-6-16-8/h4-5H,6H2,1-3H3,(H,14,15)

InChI Key

XIMFSTCKVJKVHU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=CC2=C1OCO2)F

Origin of Product

United States

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